molecular formula C15H15N3OS B5518575 N-{3-[(anilinocarbonothioyl)amino]phenyl}acetamide

N-{3-[(anilinocarbonothioyl)amino]phenyl}acetamide

Cat. No. B5518575
M. Wt: 285.4 g/mol
InChI Key: SPHUTOSKTIESFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds often involves the reaction of aromatic amines with acetic acid derivatives under specific conditions. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU, highlighting a common strategy involving amide bond formation under cooled conditions (Sharma et al., 2018).

Molecular Structure Analysis

The detailed molecular structure of related compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, reveals that it crystallizes in the orthorhombic crystal system, with the structure exhibiting intermolecular hydrogen bonds of the type N–H⋅⋅⋅O. This indicates a common motif in acetamide compounds where intermolecular interactions play a crucial role in crystal packing (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives often aim at introducing specific functional groups that influence the compound's biological activity. For example, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide showcases the versatility of acetamide compounds in undergoing chemical transformations to achieve desired functionalities (Vavasori et al., 2023).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility and melting points, are significantly influenced by their molecular structure. The presence of intermolecular hydrogen bonds, as observed in the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, can affect the compound's solubility in various solvents (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of acetamide derivatives are closely related to their functional groups. For instance, the acetamide group's reactivity towards nucleophilic substitution or reduction reflects the compound's potential for further chemical modification, which is crucial for developing new molecules with desired biological activities (Vavasori et al., 2023).

Scientific Research Applications

Synthesis and Characterization

N-{3-[(anilinocarbonothioyl)amino]phenyl}acetamide is an important compound in the realm of organic chemistry, with its applications extending to various fields including drug development and materials science. For instance, the synthesis and characterization of related compounds such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been detailed, showcasing its potential in anticancer drug development. The compound was synthesized and analyzed using spectroscopic techniques, and its anticancer activity was confirmed through in silico modeling studies targeting the VEGFr receptor (Sharma et al., 2018).

Corrosion Inhibition

Another significant application is in the field of corrosion science, where compounds with similar functional groups have been synthesized and investigated for their corrosion inhibition properties. For example, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline demonstrated effective corrosion inhibition on mild steel surfaces in acidic environments. This underlines the compound's potential as a protective agent against corrosion, offering insights into the development of more efficient and environmentally friendly corrosion inhibitors (Daoud et al., 2014).

Antimalarial Activity

Additionally, derivatives of similar structures have been explored for their antimalarial activities. The synthesis of new benzothiazole derivatives, for instance, emphasizes the compound's role as a pharmacophoric group in the search for potent antimalarial agents. These studies are vital for developing novel therapeutic agents against malaria, showcasing the compound's utility in medicinal chemistry (Yurttaş et al., 2015).

Antimicrobial Activity

Research into novel sulphonamide derivatives, including those derived from bromo-N-(phenylsulfonyl)acetamide, has also highlighted significant antimicrobial properties. These compounds, through various synthetic pathways, exhibit promising activity against multiple microbial strains, pointing towards the compound's potential in addressing antibiotic resistance and the development of new antimicrobial agents (Fahim & Ismael, 2019).

Metabolic Studies and Toxicology

Metabolic phenotyping studies have applied to compounds like acetaminophen (APAP), closely related to the discussed compound, offering insights into its metabolism and hepatotoxicity. This research provides a comprehensive understanding of the metabolic pathways involved in the biotransformation of these compounds and their implications for liver health, underscoring the importance of metabolic studies in drug safety evaluations (Coen, 2015).

Mechanism of Action

The mechanism of action of “N-{3-[(anilinocarbonothioyl)amino]phenyl}acetamide” is not specified in the search results. The mechanism of action usually refers to how a compound, often a drug, produces its effects in a biological system. As this compound is used for proteomics research , its mechanism of action would depend on the specific context of the research.

Future Directions

The future directions for “N-{3-[(anilinocarbonothioyl)amino]phenyl}acetamide” are not specified in the search results. As it is used for proteomics research , future directions could include further studies to understand its interactions with proteins or its potential applications in biomedical research.

properties

IUPAC Name

N-[3-(phenylcarbamothioylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-11(19)16-13-8-5-9-14(10-13)18-15(20)17-12-6-3-2-4-7-12/h2-10H,1H3,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHUTOSKTIESFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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